molecular formula C14H15N3O4 B11034392 methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate

methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate

Cat. No.: B11034392
M. Wt: 289.29 g/mol
InChI Key: AEAQYLSEXNOYSN-UHFFFAOYSA-N
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Description

Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate is a compound that belongs to the class of 1,2,4-oxadiazoles.

Preparation Methods

The synthesis of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate typically involves the reaction of an amidoxime with a carboxylic acid derivative. One common method is the reaction of an amidoxime with an ester or acyl chloride in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient synthesis of the compound with moderate to excellent yields.

Chemical Reactions Analysis

Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as cysteine proteases, by binding to their active sites . This inhibition can lead to the disruption of essential biological processes in pathogens, resulting in their death.

Comparison with Similar Compounds

Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate can be compared to other 1,2,4-oxadiazole derivatives, such as:

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

methyl 2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]acetate

InChI

InChI=1S/C14H15N3O4/c1-20-13(19)9-15-11(18)7-8-12-16-14(17-21-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,18)

InChI Key

AEAQYLSEXNOYSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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